molecular formula C21H19N5OS B2983338 N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-79-2

N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2983338
CAS No.: 852375-79-2
M. Wt: 389.48
InChI Key: CXAMDFYRROUJKI-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole and pyridazine rings in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions.

    Thioether Formation: The triazolopyridazine intermediate is then reacted with a thiol derivative, such as benzyl mercaptan, in the presence of a base like potassium carbonate to form the thioether linkage.

    Acetamide Formation: Finally, the benzylated triazolopyridazine is reacted with chloroacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the triazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide moieties using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted benzyl or acetamide derivatives.

Scientific Research Applications

N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the triazole and pyridazine rings allows for specific interactions with target proteins, leading to the modulation of their function.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide: Unique due to its specific substitution pattern and biological activity.

    1,2,4-Triazolo[4,3-b]pyridazines: A class of compounds with similar core structures but different substituents, leading to varied biological activities.

    Thioacetamides: Compounds with similar thioether linkages but different heterocyclic cores.

Uniqueness

This compound is unique due to its specific combination of the triazole and pyridazine rings, along with the benzyl and acetamide substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-benzyl-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-15-7-9-17(10-8-15)21-24-23-18-11-12-20(25-26(18)21)28-14-19(27)22-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAMDFYRROUJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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